molecular formula C4H3FN2O2 B13424247 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione

5-fluoro-6-tritio-1H-pyrimidine-2,4-dione

Cat. No.: B13424247
M. Wt: 132.09 g/mol
InChI Key: GHASVSINZRGABV-CNRUNOGKSA-N
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Description

5-Fluoro-6-tritio-1H-pyrimidine-2,4-dione is a fluorinated and tritiated pyrimidine derivative. Its structure features a fluorine substituent at the 5-position and a radioactive tritium isotope at the 6-position of the pyrimidine ring. The fluorine atom enhances electronegativity and metabolic stability, while tritium enables isotopic tracing for pharmacokinetic or mechanistic studies .

Properties

Molecular Formula

C4H3FN2O2

Molecular Weight

132.09 g/mol

IUPAC Name

5-fluoro-6-tritio-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1T

InChI Key

GHASVSINZRGABV-CNRUNOGKSA-N

Isomeric SMILES

[3H]C1=C(C(=O)NC(=O)N1)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione typically involves the fluorination and tritiation of pyrimidine derivatives. One common method involves the reaction of 5-fluorouracil with tritium gas under specific conditions to introduce the tritium atom at the 6th position. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the selective incorporation of tritium.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as purification, crystallization, and characterization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or tritium atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine or tritium.

    Substitution: Formation of substituted derivatives with new functional groups replacing fluorine or tritium.

Scientific Research Applications

Chemistry: 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione is used as a precursor in the synthesis of various fluorinated and tritiated compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used as a radiolabeled tracer to study metabolic pathways and enzyme activities. The presence of tritium allows for sensitive detection and quantification in biological systems.

Medicine: The compound has potential applications in cancer research and treatment. Its structural similarity to nucleic acids allows it to interfere with DNA and RNA synthesis, making it a candidate for anticancer drug development.

Industry: In the industrial sector, 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid metabolism, while the tritium atom allows for tracking and quantification in biological systems. The compound primarily targets thymidylate synthase and other enzymes involved in nucleotide synthesis, leading to the inhibition of cell proliferation and induction of cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione, differing in substituents, core scaffolds, or applications:

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

  • Structure : Features a trifluoromethyl (-CF₃) group at the 6-position instead of tritium.
  • Synthesis: Prepared via condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in ethanol .
  • Applications : Used as a precursor for agrochemicals (e.g., herbicides) and antiviral agents. The -CF₃ group confers lipophilicity and resistance to enzymatic degradation .
  • Key Difference : The trifluoromethyl group enhances stability and bioavailability compared to tritium, which is primarily used for tracing rather than therapeutic activity.

5-(4-Fluorophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-pyrrolo[3,4-d]pyrimidine-2,4-dione

  • Structure : Contains a fused pyrrolopyrimidine core with a 4-fluorophenyl substituent and a hydroxypropyl side chain.
  • Key Difference : The fused pyrrolo ring system alters electronic properties and binding interactions compared to the simpler pyrimidine-2,4-dione scaffold.

5-Cyano-6-phenylpyrimidin Derivatives

  • Structure: Substituted with a cyano (-CN) group at the 5-position and a phenyl ring at the 6-position.
  • Chemical Properties : The -CN group increases polarity and reactivity, enabling nucleophilic additions. The phenyl group contributes to π-π stacking interactions in biological targets .
  • Key Difference: The cyano group’s strong electron-withdrawing nature contrasts with fluorine’s moderate electronegativity, influencing both synthetic pathways and biological activity.

6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Structure : A pyrazolopyrimidine derivative with a 4-fluoro-2-hydroxyphenyl substituent and a tert-butyl group.
  • Synthesis : Derived from 1-(4-fluorophenyl)pyrazolopyrimidine via hydroxylation .
  • Applications : The hydroxyl and fluorine groups enhance hydrogen-bonding capacity, making it suitable for targeting enzymes or receptors in drug discovery.
  • Key Difference: The pyrazolo-fused core introduces conformational rigidity absent in the non-fused pyrimidine-2,4-dione system.

Comparative Data Table

Compound Name Core Structure 5-Position Substituent 6-Position Substituent Key Applications Reference
5-Fluoro-6-tritio-1H-pyrimidine-2,4-dione Pyrimidine-2,4-dione Fluorine Tritium Isotopic tracing, drug metabolism
6-(Trifluoromethyl)pyrimidine-2,4-dione Pyrimidine-2,4-dione - -CF₃ Agrochemicals, antivirals
5-(4-Fluorophenyl)-pyrrolopyrimidine-dione Pyrrolopyrimidine - 4-Fluorophenyl Antifungal, anticancer
5-Cyano-6-phenylpyrimidin derivatives Pyrimidine -CN Phenyl Drug discovery, catalysis

Research Findings and Implications

  • Isotopic Labeling: Tritium at the 6-position allows precise tracking of metabolic pathways, unlike non-radioactive analogs .
  • Structural Rigidity : Fused-ring derivatives (e.g., pyrrolo- or pyrazolopyrimidines) exhibit restricted rotation, improving target selectivity but complicating synthesis .

Biological Activity

5-Fluoro-6-tritio-1H-pyrimidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C4H3FN2O2
  • Molecular Weight : 130.08 g/mol
  • CAS Number : 51-21-8
  • Structure : The compound features a pyrimidine ring with fluorine and tritium substitutions, which may influence its reactivity and interaction with biological targets.

The biological activity of 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione primarily involves its role as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade components of the extracellular matrix and are implicated in various pathological conditions, including cancer metastasis and tissue remodeling.

Inhibition of MMPs

Research indicates that derivatives of pyrimidine-2,4-dione can inhibit MMP activity, thereby reducing tumor invasion and metastasis. For instance, compounds derived from this class have shown efficacy in inhibiting MMP-mediated tissue breakdown associated with diseases such as:

  • Cardiovascular diseases
  • Inflammatory bowel disease
  • Multiple sclerosis
  • Arthritis

This inhibition is crucial for developing therapeutic strategies aimed at managing these diseases .

Antiproliferative Activity

5-Fluoro-6-tritio-1H-pyrimidine-2,4-dione has been studied for its antiproliferative effects against various cancer cell lines. The compound exhibits significant cytotoxicity, with studies reporting IC50 values indicating its potency in inhibiting cell growth.

Case Studies

  • Cancer Cell Line Testing : In vitro studies have demonstrated that 5-fluoro derivatives exhibit strong antiproliferative activity against several cancer cell lines, including:
    • Breast cancer
    • Colon cancer
    • Leukemia
    For example, compounds similar to 5-fluoro-6-tritio showed GI50 values ranging from 22 nM to 33 nM against a panel of NCI cancer cell lines .
  • Mechanistic Insights : The mechanism through which these compounds exert their effects includes the induction of apoptosis and the modulation of key proteins involved in cell survival pathways. Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl2) were observed in treated cells .

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Toxicity studies indicate that while 5-fluoro derivatives can be effective against cancer cells, they may also exhibit cytotoxic effects on normal cells at higher concentrations. Therefore, careful dose optimization is necessary to maximize therapeutic benefits while minimizing adverse effects .

Summary Table of Biological Activities

Biological ActivityEvidence/SourceRemarks
MMP InhibitionPatent US20040053952A1Useful in treating tissue breakdown
AntiproliferativeFrontiers in Chemistry (2024)Effective against various cancers
Apoptosis InductionResearchGate studyModulates Bax/Bcl2 ratio
Toxicity AssessmentPubChem DataRequires further investigation

Q & A

Q. What synthetic strategies are recommended for preparing 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione?

The compound can be synthesized via nucleophilic substitution or isotopic labeling. For fluorine introduction, fluorinated precursors (e.g., 5-fluoro-1H-pyrimidine-2,4-dione derivatives) are typically used . Tritium (³H) labeling may involve catalytic tritiation using Pd/C under tritium gas or exchange reactions in tritiated solvents. A related method for pyrimidine synthesis involves refluxing trifluoromethyl precursors with urea in ethanol/sodium ethoxide, as seen in the preparation of 6-(trifluoromethyl)pyrimidine-2,4-dione . Post-synthetic purification via recrystallization (e.g., water/ethanol systems) is critical to isolate the tritiated product .

Q. How can structural characterization be performed for this compound?

Use a combination of:

  • ¹H/¹⁹F NMR : To confirm fluorine position and monitor tritium incorporation (note: ³H signals may require specialized detectors due to low natural abundance) .
  • X-ray crystallography : To resolve hydrogen-bonding networks and confirm the pyrimidine-dione framework. For example, intermolecular N–H···O and O–H···O bonds stabilize crystal structures in similar compounds .
  • Mass spectrometry (HRMS) : To verify isotopic purity (³H incorporation) and molecular weight .

Q. What solvents and pH conditions are optimal for handling this compound?

Buffered aqueous systems (e.g., ammonium acetate, pH 6.5) are suitable for stability studies, as pyrimidine derivatives often degrade under strongly acidic/basic conditions . For reactions, polar aprotic solvents (DMF, DMSO) or ethanol are preferred, as seen in alkylation and condensation reactions of analogous pyrimidines .

Advanced Research Questions

Q. How can reaction yields be optimized for tritium labeling without isotopic dilution?

  • Use high-specific-activity tritium gas (≥ 95% purity) and Pd/C catalysts under anhydrous conditions to minimize proton exchange .
  • Monitor reaction progress via radio-TLC or scintillation counting.
  • For exchange labeling, employ deuterated solvents (e.g., DMF-d₇) to reduce competing protium incorporation .

Q. What mechanistic insights explain contradictory spectroscopic data for fluorine-tritium interactions?

Tritium’s larger mass (vs. ¹H) can cause isotopic shifts in NMR (e.g., upfield ¹⁹F signals due to altered electron density). To resolve contradictions:

  • Perform density functional theory (DFT) calculations to model ³H-induced electronic effects .
  • Compare experimental ¹⁹F NMR shifts with fluorinated non-tritiated analogs .
  • Use deuterated analogs as proxies to predict tritium behavior in spectral assignments .

Q. How do hydrogen-bonding patterns influence the compound’s reactivity in biological systems?

The pyrimidine-dione core forms N–H···O bonds, which may affect solubility and target binding. For example:

  • In crystal structures, dimerization via N–H···O bonds reduces solubility but enhances stability .
  • Modify substituents (e.g., methyl groups at N1/N3) to disrupt H-bonding and assess pharmacokinetic impacts .

Q. What strategies mitigate decomposition during long-term storage?

  • Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.
  • Lyophilize the compound with cryoprotectants (e.g., trehalose) to stabilize the tritium label .
  • Avoid freeze-thaw cycles, as ice crystallization can disrupt the solid-state structure .

Data Analysis & Experimental Design

Q. How to design a kinetic study for tritium release in aqueous media?

  • Prepare isotopically labeled compound and suspend in buffered solutions (pH 4–9).
  • Sample aliquots at intervals (0–48 hr) and quantify ³H release via liquid scintillation counting.
  • Fit data to first-order decay models to calculate half-life (t₁/₂) .

Q. What computational methods validate tautomeric forms of the pyrimidine-dione system?

  • Use NMR chemical shift predictions (e.g., via ACD/Labs or Gaussian) to compare experimental ¹H/¹³C shifts with 2,4-dione vs. 2,4-diol tautomers .
  • Infrared spectroscopy (O–H stretching ~3200 cm⁻¹) can confirm enol tautomer presence .

Q. How to resolve discrepancies in biological activity between fluorinated and tritiated analogs?

  • Conduct radioligand binding assays to compare target affinity (³H-labeled vs. ¹⁹F-labeled versions) .
  • Perform metabolic stability tests in hepatocyte models to assess isotopic effects on degradation pathways .

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